molecular formula C22H23N3O6 B14254699 N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-asparagine CAS No. 189256-53-9

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-asparagine

Cat. No.: B14254699
CAS No.: 189256-53-9
M. Wt: 425.4 g/mol
InChI Key: LMUMNUILRSIBNL-SGTLLEGYSA-N
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Description

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-asparagine is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during peptide chain elongation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-asparagine typically involves the protection of the amino group of L-alanine and L-asparagine with the Fmoc group. The process generally includes the following steps:

    Protection of L-alanine: L-alanine is reacted with Fmoc chloride in the presence of a base such as sodium carbonate to form Fmoc-L-alanine.

    Coupling with L-asparagine: Fmoc-L-alanine is then coupled with L-asparagine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-asparagine undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DCC or DIC.

    Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: DCC or DIC in the presence of DMAP.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Deprotection: Removal of the Fmoc group yields the free amino acid.

    Coupling: Formation of peptide bonds with other amino acids or peptides.

    Substitution: Formation of substituted amino acids or peptides.

Scientific Research Applications

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-asparagine has several scientific research applications, including:

    Peptide Synthesis: It is widely used in the synthesis of peptides and proteins due to its stability and ease of removal.

    Bioconjugation: The compound can be used to link peptides to other biomolecules, such as antibodies or enzymes, for various biochemical assays.

    Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.

    Biological Studies: The compound is used in studies involving protein-protein interactions, enzyme kinetics, and receptor binding.

Mechanism of Action

The mechanism of action of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-asparagine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted side reactions during peptide chain elongation. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the synthesis of longer peptide chains.

Comparison with Similar Compounds

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-asparagine can be compared with other Fmoc-protected amino acids, such as:

  • N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanine
  • N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine
  • N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-lysine

Uniqueness

The uniqueness of this compound lies in its specific combination of L-alanine and L-asparagine, which provides distinct properties and reactivity compared to other Fmoc-protected amino acids. This makes it particularly useful in the synthesis of peptides with specific sequences and functionalities.

Properties

CAS No.

189256-53-9

Molecular Formula

C22H23N3O6

Molecular Weight

425.4 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C22H23N3O6/c1-12(20(27)25-18(21(28)29)10-19(23)26)24-22(30)31-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18H,10-11H2,1H3,(H2,23,26)(H,24,30)(H,25,27)(H,28,29)/t12-,18-/m0/s1

InChI Key

LMUMNUILRSIBNL-SGTLLEGYSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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